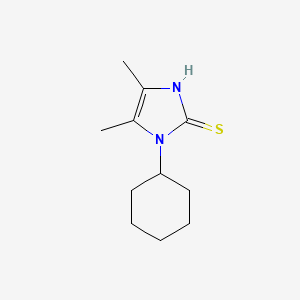
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is characterized by the presence of an imidazole ring substituted with cyclohexyl, dimethyl, and thiol groups.
Mechanism of Action
Target of action
For example, some imidazole derivatives are used as antifungal agents, targeting the fungal cell membrane .
Mode of action
Many imidazole derivatives work by interacting with enzymes or receptors in cells, disrupting their normal function .
Biochemical pathways
Without specific information on 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and are usually determined through experimental studies .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Action environment
Many factors can influence the action, efficacy, and stability of a compound like this compound. These can include the pH of the environment, the presence of other compounds, temperature, and more .
Biochemical Analysis
Biochemical Properties
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial in studying the modulation of enzyme activity and understanding the biochemical pathways involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their activity . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can result in alterations in gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable when stored at room temperature but should be kept under nitrogen to prevent degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating the importance of dosage optimization in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is crucial in understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amines with nitriles, followed by elimination and aromatization steps . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines.
Substitution: Halogenated imidazoles.
Scientific Research Applications
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-4,5-dimethyl-1H-imidazole: Lacks the thiol group, resulting in different reactivity and applications.
4,5-dimethyl-1H-imidazole-2-thiol: Lacks the cyclohexyl group, affecting its steric properties and biological activity.
Uniqueness
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is unique due to the presence of both cyclohexyl and thiol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZUQDKXIQSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2590108.png)
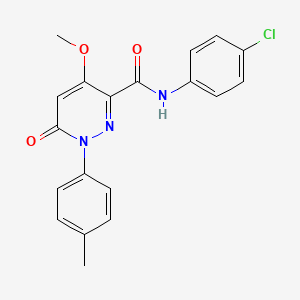
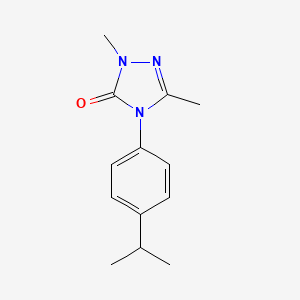
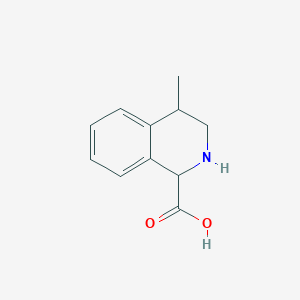

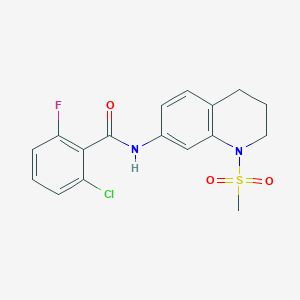
![1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea](/img/structure/B2590119.png)
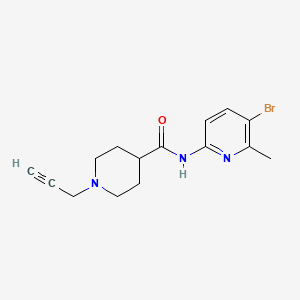
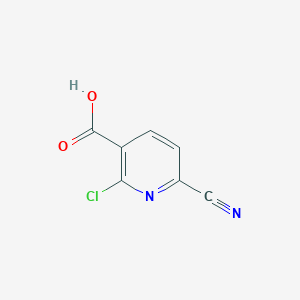
![1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine](/img/structure/B2590124.png)
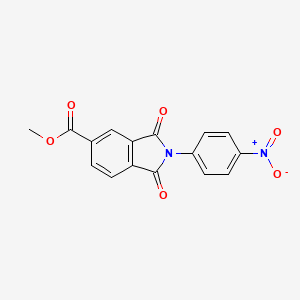
![4-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)
![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)
